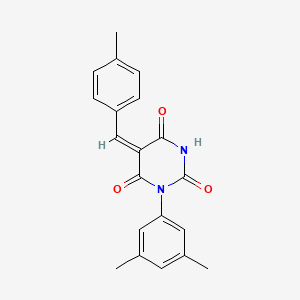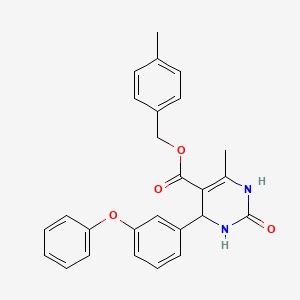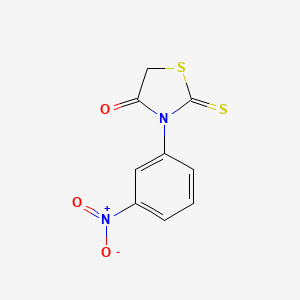![molecular formula C27H20N4O2 B11682587 3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、その独特の構造的特性と様々な科学分野における潜在的な応用で知られている複雑な有機化合物です。この化合物は、ピラゾール環、ナフチル基、およびアセナフチレン部分を含み、化学、生物学、材料科学の研究者にとって関心の対象となっています。
準備方法
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、一般的に容易に入手可能な前駆体から出発して、複数のステップを伴います。合成経路には、多くの場合、以下のステップが含まれます。
ピラゾール環の形成: これは、ヒドラジンを適切なジケトンまたはα、β-不飽和カルボニル化合物と酸性または塩基性条件下で反応させることで達成できます。
アセナフチレン部分の導入: このステップには、ピラゾール中間体とアセナフチレン誘導体、多くの場合、フリーデル・クラフツのアシル化またはアルキル化反応による反応が含まれます。
2-ヒドロキシ-1-ナフトアルデヒドとの縮合: 最後のステップには、酸性または塩基性条件下で、アセナフチレン-ピラゾール中間体と2-ヒドロキシ-1-ナフトアルデヒドを縮合させて、目的の化合物を形成することが含まれます。
化学反応の分析
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができ、酸化誘導体を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元形を生成します。
置換: この化合物は、特にピラゾール環とナフチル基で、ハロゲンやアルキル化剤などの試薬を使用して置換反応を起こすことができます。
これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なりますが、一般的には元の化合物の様々な酸化、還元、または置換誘導体が含まれます。
科学研究アプリケーション
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドには、いくつかの科学研究応用があります。
化学: この化合物は、特に有機エレクトロニクスやフォトニクスの分野で、より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。
生物学: 研究者は、創薬や開発における潜在的な生物活性分子としての可能性を調査しています。
医学: この化合物のユニークな構造は、新しい治療薬、特に酸化ストレスや炎症を含む病気の治療のための開発候補となっています。
科学的研究の応用
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics and photonics.
Biology: Researchers are investigating its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用機序
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下を通じて効果を発揮すると考えられています。
特定の受容体や酵素への結合: これにより、その活性を調節し、細胞プロセスへの下流効果につながります。
活性酸素種(ROS)の生成: この化合物は、酸化ストレスを誘発する可能性があり、細胞シグナル伝達やアポトーシスなど、様々な生物学的効果をもたらす可能性があります。
シグナル伝達経路の調節: この化合物は、炎症、細胞増殖、アポトーシスに関与する重要なシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のような他の類似化合物と比較することができます。
3-(1,2-ジヒドロ-5-アセナフチレニル)モルホリン: この化合物は、アセナフチレン部分を共有していますが、ピラゾールとナフチル基の代わりにモルホリン環が存在しています。
3-(1,2-ジヒドロアセナフチレン-5-イル)テトラヒドロフラン-3-オール: この化合物は、アセナフチレン部分を共有していますが、テトラヒドロフラン環とヒドロキシル基が存在しています。
3-(1,2-ジヒドロ-5-アセナフチレニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドのユニークさは、ピラゾール環、ナフチル基、アセナフチレン部分の組み合わせにあり、これによって独特の化学的および生物学的特性が与えられます。
類似化合物との比較
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-(1,2-Dihydro-5-acenaphthylenyl)morpholine: This compound shares the acenaphthylene moiety but differs in the presence of a morpholine ring instead of the pyrazole and naphthyl groups.
3-(1,2-dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol: This compound also contains the acenaphthylene moiety but features a tetrahydrofuran ring and a hydroxyl group.
The uniqueness of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of the pyrazole ring, naphthyl group, and acenaphthylene moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C27H20N4O2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H20N4O2/c32-25-13-11-16-4-1-2-6-19(16)22(25)15-28-31-27(33)24-14-23(29-30-24)20-12-10-18-9-8-17-5-3-7-21(20)26(17)18/h1-7,10-15,32H,8-9H2,(H,29,30)(H,31,33)/b28-15+ |
InChIキー |
AEOHOPYJFLNMTK-RWPZCVJISA-N |
異性体SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C=CC6=CC=CC=C65)O |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C=CC6=CC=CC=C65)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)



![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
